(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one
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Overview
Description
(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with amines, can be employed to construct the pyrroloquinoline core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyrroloquinoline core.
Scientific Research Applications
(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar fused ring system and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Sulfur compounds: Although structurally different, sulfur compounds also display a wide range of chemical reactivity and biological activities.
Uniqueness
(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one is unique due to its specific ring structure and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(7aR,11aS)-1,2,5,6,7,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-one |
InChI |
InChI=1S/C12H19NO/c14-11-6-8-12-7-2-1-4-10(12)5-3-9-13(11)12/h10H,1-9H2/t10-,12+/m1/s1 |
InChI Key |
ZHCQLCSRGQVWKQ-PWSUYJOCSA-N |
Isomeric SMILES |
C1CC[C@@]23CCC(=O)N2CCC[C@H]3C1 |
Canonical SMILES |
C1CCC23CCC(=O)N2CCCC3C1 |
Origin of Product |
United States |
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